2-Hydroxy-2-(6-methoxypyridin-2-yl)acetic acid is a chemical compound with the molecular formula and a molecular weight of 183.16 g/mol. This compound is a derivative of pyridine, characterized by the presence of a hydroxyl group and a methoxy group attached to a pyridine ring. Its IUPAC name reflects its structure, indicating the positions of these functional groups. The compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, primarily involving reactions that incorporate the methoxy-substituted pyridine into the acetic acid framework. It is commercially available from chemical suppliers and can also be synthesized in laboratory settings using established organic chemistry techniques.
2-Hydroxy-2-(6-methoxypyridin-2-yl)acetic acid falls under the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is classified as an aromatic compound due to the presence of the pyridine ring, and it is also categorized as a carboxylic acid due to its carboxyl functional group.
The synthesis of 2-Hydroxy-2-(6-methoxypyridin-2-yl)acetic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and pH to ensure high yields. For example, reactions may be performed under reflux conditions in organic solvents like dichloromethane or methanol.
The molecular structure of 2-Hydroxy-2-(6-methoxypyridin-2-yl)acetic acid features:
Property | Value |
---|---|
Molecular Formula | C8H9NO3 |
Molecular Weight | 183.16 g/mol |
IUPAC Name | 2-hydroxy-2-(6-methoxypyridin-2-yl)acetic acid |
InChI | InChI=1S/C8H9NO3/c1-13-6-4-2-3-5(9-6)7(10)8(11)12/h2-4,7,10H |
InChI Key | BQMBYYUZVDJYGY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=N1)C(C(=O)O)O |
2-Hydroxy-2-(6-methoxypyridin-2-yl)acetic acid can undergo several types of chemical reactions:
Common reagents include:
The reaction conditions such as temperature, solvent type, and pH are crucial for determining reaction outcomes.
The major products from these reactions depend on specific reagents and conditions used. For instance:
The mechanism of action for 2-Hydroxy-2-(6-methoxypyridin-2-yl)acetic acid involves its interaction with biological systems at a molecular level:
The physical properties include:
Chemical properties include:
Experimental data regarding solubility, stability under various pH conditions, and reactivity with different chemicals would provide further insights into its practical applications.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: